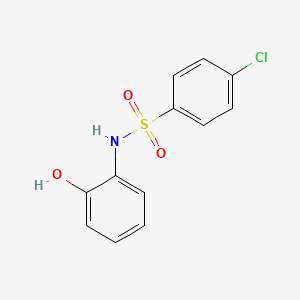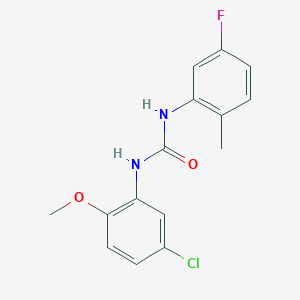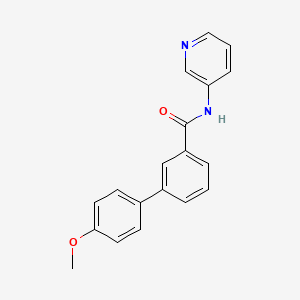![molecular formula C13H24N2O B5800033 1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B5800033.png)
1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanone is a chemical compound with the molecular formula C14H26N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 4-methylcyclohexyl group attached to the piperazine ring adds unique properties to this compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone typically involves the reaction of 4-methylcyclohexylamine with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the piperazine ring or the methylcyclohexyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Aplicaciones Científicas De Investigación
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparación Con Compuestos Similares
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethanone can be compared to other similar compounds, such as:
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone: This compound has a similar structure but contains an additional phenoxy group, which may confer different chemical and biological properties.
1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[4-(4-methylcyclohexyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-11-3-5-13(6-4-11)15-9-7-14(8-10-15)12(2)16/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCCYOVPPGOLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-1-[4-[[3-[4-[(E)-C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]phenoxy]-1,4-dioxan-2-yl]oxy]phenyl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B5799963.png)
![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)


![1-[(2,4-Dichlorophenyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5799999.png)
![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)





